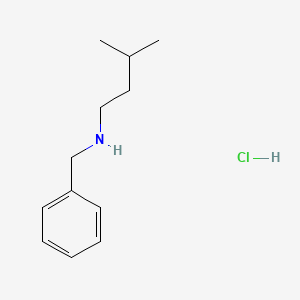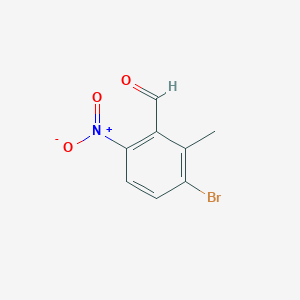![molecular formula C13H19N3O B6266043 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 1333468-63-5](/img/no-structure.png)
2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the molecular weight of 233.31 . It is a powder at room temperature . The IUPAC name for this compound is 2-(4-(4-methylpiperazin-1-yl)phenyl)acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity . The final compounds were synthesized in the alkylation reaction of the corresponding amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19N3O/c1-15-6-8-16(9-7-15)12-4-2-11(3-5-12)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) . This indicates the presence of a methylpiperazinyl group attached to a phenyl group, which is further attached to an acetamide group .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 233.31 .Mechanism of Action
Target of Action
Similar compounds have been found to target proteins likeS100B and EGFR . The role of these proteins varies: S100B is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
Similar compounds have been found to inhibit enzymes likeacetylcholinesterase (AChE) . Inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
Based on the known targets, it can be inferred that this compound may influence thecholinergic system and EGFR signaling pathway . These pathways play crucial roles in numerous physiological processes, including neuronal signaling and cell growth, respectively .
Result of Action
Similar compounds have been found to exhibitacetylcholinesterase inhibitory activities , which could potentially lead to enhanced cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Advantages and Limitations for Lab Experiments
2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable when stored at room temperature. It is also non-toxic and has a low environmental impact. However, there are some limitations to its use. It has a low solubility in water, which can make it difficult to use in certain types of experiments. Additionally, it can be difficult to obtain in large quantities due to its low availability.
Future Directions
There are a number of potential future directions for the use of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in scientific research. It could potentially be used to study the structure and function of proteins, as well as for the development of new drugs. It could also be used to study the effects of inflammation and pain, as well as to explore potential treatments for a variety of diseases. Additionally, it could be used to explore the potential of using enzyme inhibitors as treatments for certain conditions. Finally, it could be used to explore the potential of using this compound as a tool for organic synthesis, as a building block for the synthesis of other compounds, and as a tool for medicinal chemistry research.
Synthesis Methods
The synthesis of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is relatively simple and can be accomplished through a number of different methods. One method involves the condensation of 4-methylpiperazine with acetyl chloride in aqueous solution. This reaction produces this compound and hydrochloric acid as the by-products. Another method of synthesis involves the reaction of 4-methylpiperazine with ethyl acetate in the presence of a base, such as sodium hydroxide. This reaction produces this compound and sodium acetate as the by-products.
Scientific Research Applications
2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a tool for medicinal chemistry research. It has also been used to study the structure and function of proteins, as well as for the development of new drugs.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-methylpiperazine with 4-bromoacetophenone followed by reduction of the resulting ketone to the corresponding alcohol and subsequent acetylation of the alcohol with acetic anhydride.", "Starting Materials": [ "4-bromoacetophenone", "4-methylpiperazine", "Sodium borohydride", "Acetic anhydride", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromoacetophenone is reacted with 4-methylpiperazine in methanol and diethyl ether to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetophenone.", "Step 2: The ketone product from step 1 is reduced to the corresponding alcohol using sodium borohydride in methanol.", "Step 3: The resulting alcohol is acetylated with acetic anhydride in the presence of sodium hydroxide to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.", "Step 4: The final product is purified by recrystallization from a suitable solvent such as diethyl ether or ethanol and the purity is confirmed by melting point determination and spectroscopic analysis." ] } | |
| 1333468-63-5 | |
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




